2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[lmn][3,8]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure and functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method involves the condensation of tridecyl-substituted aromatic precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or a diagnostic agent.
Mechanism of Action
The mechanism of action of 2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Di(pyridin-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its long tridecyl side chains, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties .
Properties
Molecular Formula |
C40H58N2O4 |
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Molecular Weight |
630.9 g/mol |
IUPAC Name |
6,13-di(tridecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C40H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-41-37(43)31-25-27-33-36-34(28-26-32(35(31)36)38(41)44)40(46)42(39(33)45)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3 |
InChI Key |
KJVXZMYRMNCQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
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